3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid
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Overview
Description
“3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid” is a chemical compound with the CAS Number: 565165-50-6 . Its IUPAC name is 3-[4-methyl(phenylsulfonyl)anilino]propanoic acid . The compound has a molecular weight of 319.38 .
Molecular Structure Analysis
The InChI code of the compound is 1S/C16H17NO4S/c1-13-7-9-14(10-8-13)17(12-11-16(18)19)22(20,21)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,19) . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Synthesis of Novel Chiral Fluorinating Agents
- Researchers developed chiral N-F agents using a process involving 3-methyl-3-(4-methylphenyl)-2H-benzo[e][1,2]thiazine-1,1,4-trione, obtained through a series of reactions starting with a compound similar to 3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid (Sun, Liu, & Tang, 2008).
Enantioseparation of Isomeric Acids
- Countercurrent chromatography was used to enantioseparate 2-(4-methylphenyl)propanoic acid, demonstrating the potential of this method in separating similar compounds (Jin, Bao, Sun, & Tong, 2020).
Synthesis of Polybenzoxazine
- 3-(4-Hydroxyphenyl)propanoic acid, a compound structurally related to this compound, was used as a renewable building block in the synthesis of polybenzoxazine, illustrating its utility in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Biological Evaluation of Benzenesulfonamides
- Substituted benzenesulfonamides, sharing a core structure with this compound, were evaluated as membrane-bound phospholipase A2 inhibitors, indicating their potential in medical applications (Oinuma et al., 1991).
Thromboxane A2 Antagonistic Activity
- The synthesis of compounds including 1-aryl(or benzyl)-1-(benzenesulfonamido)methyl]phenyl]alkanoic acid derivatives, structurally related to this compound, demonstrated potent thromboxane A2 antagonistic activities, relevant in the development of antiasthmatic and antithrombotic agents (Sakurai et al., 1996).
Synthesis and Biological Activity of Sulfamidoand Alkoxycarbonyl-substituted Esters
- Research on nicotinic acid esters substituted with groups including benzenesulfonamido revealed their significant antimicrobial activity, highlighting the importance of such substitutions in pharmaceutical chemistry (Makhmudova, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Biochemical Pathways
The biochemical pathways affected by this compound are yet to be determined
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation . These properties will provide valuable information about the compound’s bioavailability, half-life, and clearance rate.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound
Properties
IUPAC Name |
3-[N-(benzenesulfonyl)-4-methylanilino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-13-7-9-14(10-8-13)17(12-11-16(18)19)22(20,21)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWXXCNQOGZMDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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